molecular formula C12H24N2O2 B15046952 tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate

tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate

Cat. No.: B15046952
M. Wt: 228.33 g/mol
InChI Key: YZHZLLZTMYDRLG-UWVGGRQHSA-N
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Description

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceutical agents. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate typically involves the reaction of 2-methylpiperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for its targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. These structural features can influence its reactivity, stability, and biological activity, making it distinct from other piperazine derivatives.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (2S,5S)-5-ethyl-2-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-8-14(9(2)7-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10-/m0/s1

InChI Key

YZHZLLZTMYDRLG-UWVGGRQHSA-N

Isomeric SMILES

CC[C@H]1CN([C@H](CN1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(C(CN1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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